1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
CAS No.: 861162-64-3
Cat. No.: VC21097115
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861162-64-3 |
---|---|
Molecular Formula | C13H13NO2 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3 |
Standard InChI Key | VIIJCYZYIPQWTD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O |
Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde (CAS: 861162-64-3) is a heterocyclic compound characterized by its pyrrole core structure. The IUPAC name for this compound is 1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde, reflecting its structural components. This compound possesses a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol, making it a relatively small molecule with potential for favorable pharmacokinetic properties.
Structural Features and Functional Groups
The compound features several key structural elements that define its chemical behavior. The primary scaffold consists of a pyrrole ring with an aldehyde group at the C2 position. A 4-methoxybenzyl group is attached at the N1 position of the pyrrole ring, providing both steric and electronic effects that influence reactivity. This arrangement creates a molecule with multiple reactive sites and a distribution of electron density that contributes to its versatile chemical behavior.
The following table summarizes the key structural identifiers for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde:
Parameter | Value |
---|---|
IUPAC Name | 1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde |
CAS Number | 861162-64-3 |
Molecular Formula | C13H13NO2 |
Molecular Weight | 215.25 g/mol |
InChI Key | VIIJCYZYIPQWTD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O |
Physical and Chemical Properties
The physical state of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde at room temperature is typically a solid. Like many heterocyclic aldehydes, it exhibits specific chemical behaviors that are relevant to its reactivity and applications. The aldehyde group is particularly reactive toward nucleophilic addition reactions, while the methoxy group provides electron-donating effects that influence the reactivity of the aromatic system. These properties contribute to the compound's utility in organic synthesis and its potential interactions with biological systems.
Synthesis Methods and Reaction Pathways
Conventional Synthetic Routes
Multiple synthetic approaches have been developed for the preparation of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde. One common method involves a two-step process: first, the N-alkylation of pyrrole with 4-methoxybenzyl chloride in the presence of a suitable base, followed by formylation of the resulting N-substituted pyrrole. The reaction conditions typically employ tetrahydrofuran (THF) as a solvent and bases such as lithium hexamethyldisilazide (LiHMDS) to facilitate the alkylation step.
Advanced Synthetic Strategies
More sophisticated approaches to synthesizing this compound include multicomponent reactions (MCRs), which offer advantages in terms of efficiency and atom economy. These one-pot reaction strategies have been optimized to achieve high yields (up to 80%) while minimizing the formation of byproducts. Other advanced methods may incorporate catalytic systems or alternative formylation techniques, such as the Vilsmeier-Haack reaction, which is commonly employed for introducing aldehyde groups into aromatic systems.
Comparative Analysis of Synthetic Methods
The following table presents a comparison of different synthetic approaches to 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, highlighting their respective conditions and yields:
Reaction Type | Conditions | Yield (%) |
---|---|---|
One-pot MCR | DMSO, room temperature | 80 |
Reflux conditions | Tetrahydrofuran, NaH as base | 54 |
IBX oxidation | 70°C for 4 hours | 87 |
This comparative analysis suggests that oxidation-based methods using IBX (o-iodoxybenzoic acid) may provide the highest yields, though the choice of synthetic route often depends on specific requirements related to scale, available reagents, and compatibility with other functional groups present in complex synthetic schemes.
Chemical Reactivity and Transformations
Typical Reaction Patterns
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde engages in various chemical reactions characteristic of aldehydes and heterocyclic compounds. The aldehyde group serves as an electrophilic center, readily participating in nucleophilic addition reactions. These reactions can lead to the formation of imines, alcohols, or more complex structures depending on the nucleophile employed and the reaction conditions.
Oxidation and Reduction Transformations
The aldehyde functionality can undergo oxidation to form the corresponding carboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide. Conversely, reduction reactions using reagents like sodium borohydride or lithium aluminum hydride convert the aldehyde to an alcohol, providing access to derivatives with modified reactivity profiles. These transformations represent important pathways for diversifying the compound and generating analogs with potentially enhanced biological properties.
Substitution and Modification Reactions
Research Applications and Scientific Studies
Biological Activity Profile
The biological activities of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde have been evaluated in various experimental models. The following table summarizes key findings from studies examining its antimicrobial and anticancer properties:
Activity Type | Model/Cell Line | IC50 Value (μM) |
---|---|---|
Antimicrobial | E. coli | 15 |
Anticancer | MCF-7 | 8.5 |
Anticancer | A549 | 12.3 |
These data demonstrate that the compound exhibits moderate to strong activity against both bacterial pathogens and cancer cell lines, with particularly promising potency against MCF-7 breast cancer cells.
Case Studies in Cancer Research
A notable investigation explored the effects of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation. Molecular dynamics simulations further suggested interactions with Bcl-2 proteins, indicating a mechanism involving the modulation of apoptotic pathways. These findings highlight the potential of this compound as a lead for developing novel anticancer therapeutics.
Applications in Fluorescent Probing
The unique structural properties of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde make it suitable for applications in biological imaging as a fluorescent probe. Its ability to form stable complexes with specific biological targets enables researchers to visualize cellular processes in real-time. Recent studies have explored its application in developing high-affinity ligands for histamine receptors, which are implicated in various physiological processes including cell proliferation and inflammation.
Mechanism of Action and Molecular Interactions
Cellular Entry and Distribution
The mechanism by which 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde exerts its biological effects begins with cellular entry. The methoxybenzyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with various molecular components, including enzymes, receptors, and other proteins involved in signal transduction pathways.
Protein-Compound Interactions
At the molecular level, the aldehyde group of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde can form covalent bonds with nucleophilic sites on proteins, particularly those containing accessible thiol or amine groups. These interactions can modify protein function, potentially disrupting cellular processes critical for cell survival or bacterial growth. The pyrrole ring may also participate in non-covalent interactions, such as hydrogen bonding or π-stacking, which contribute to the compound's binding affinity for specific targets.
Pathway Modulation and Cellular Effects
The interaction of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde with cellular targets can modulate various signaling pathways, leading to diverse biological effects. In cancer cells, these interactions appear to affect pathways governing cell survival and apoptosis, resulting in decreased proliferation and increased cell death. Similarly, in bacterial cells, the compound may interfere with essential metabolic processes or structural components, compromising cell viability and contributing to its antimicrobial activity.
Comparison with Structurally Related Compounds
Effects of Substituent Variations
Comparing 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde with structurally similar compounds reveals how modifications to the basic scaffold influence physical, chemical, and biological properties. Variations in substituents at the N1 position or on the aromatic ring can significantly alter the compound's behavior. For instance, replacing the methoxy group with electron-withdrawing substituents like nitro or sulfonyl groups reduces electron density in the system, changing reaction pathways and potentially affecting biological activities.
Structure-Property Relationships
The following table illustrates how structural modifications influence key properties of pyrrole derivatives related to 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde:
Structural Modification | Effect on Properties | Biological Impact |
---|---|---|
Electron-donating groups (e.g., methoxy) | Enhanced electron density, favors electrophilic substitutions | May increase interaction with certain biological targets |
Electron-withdrawing groups (e.g., nitro) | Reduced electron density, altered reaction pathways | Often increases antibacterial potency |
Halogen substitution (e.g., chloro) | Increased lipophilicity (logP ~2–3) | Impacts bioavailability in drug design |
Bioisosteric replacement (e.g., OCF3 for OCH3) | Improved metabolic stability | Enhanced pharmacokinetic properties |
These relationships provide valuable guidance for the rational design of analogs with optimized properties for specific applications.
Melting Point and Crystalline Variations
Structurally related compounds exhibit varying melting points, which can provide insights into molecular packing and intermolecular forces. For example, compounds with chlorine substituents, such as 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde, typically display higher melting points (92–96°C) compared to methoxy-substituted analogs, suggesting stronger intermolecular forces. These differences can affect processing, formulation, and stability characteristics relevant to pharmaceutical development.
Spectroscopic Characterization and Analytical Methods
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides valuable information about the structure of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde. In the 1H NMR spectrum, characteristic signals include the aldehyde proton, which typically appears as a singlet at δ 9.8–10.2 ppm. The methoxy group (-OCH3) resonates at approximately δ 3.8 ppm, while the pyrrole protons generate signals in the range of δ 6.5–7.5 ppm. These spectral features serve as important identifiers for confirming the compound's structure and purity.
Infrared Spectroscopy
Infrared (IR) spectroscopy reveals functional group characteristics through specific absorption bands. For 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, a strong absorption band near 1680–1700 cm^-1 confirms the presence of the aldehyde group (C=O stretch). Additional diagnostic peaks include those associated with the C-O bond of the methoxy group (approximately 1250 cm^-1) and aromatic C-H stretching vibrations (around 3100 cm^-1).
Mass Spectrometry and Chromatographic Methods
Mass spectrometry and chromatographic techniques are essential for identifying and quantifying 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde in various contexts. High-performance liquid chromatography (HPLC) coupled with mass spectrometry provides sensitive and selective detection capabilities, enabling accurate analysis of the compound in complex mixtures or biological samples. These methods are particularly valuable for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies.
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